molecular formula C21H24N2O4 B250414 N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Numéro de catalogue B250414
Poids moléculaire: 368.4 g/mol
Clé InChI: XNQXCBGXOWDKTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell-related diseases, including B cell malignancies and autoimmune disorders.

Mécanisme D'action

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK is activated by various stimuli, including antigen binding to the B cell receptor (BCR), and plays a critical role in B cell proliferation, survival, and differentiation. N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide binds to the active site of BTK and prevents its activation, thereby blocking downstream signaling pathways and inhibiting B cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies, including CLL, MCL, and DLBCL. In addition, N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to reduce the production of autoantibodies in preclinical models of autoimmune disorders, including rheumatoid arthritis and lupus. N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. In addition, N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has demonstrated potent anti-tumor activity in preclinical models of B cell malignancies, making it a promising candidate for further development as a therapeutic agent. One limitation of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for the development of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide as a therapeutic agent. One potential application is in the treatment of CLL, which is a B cell malignancy that is often resistant to current therapies. N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promising results in preclinical models of CLL, and further clinical studies are needed to evaluate its efficacy in this setting. Another potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, where N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has shown efficacy in preclinical models. Finally, N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide may have potential applications in other B cell-related diseases, such as multiple sclerosis and primary immune deficiency disorders.

Méthodes De Synthèse

The synthesis of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl group, followed by the introduction of the furanyl group. The next step involves the coupling of the amine group with the propionyl group, followed by the deprotection of the phenolic hydroxyl group. Finally, the benzamide moiety is introduced, and the final product is obtained after purification by chromatography.

Applications De Recherche Scientifique

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B cell malignancies and autoimmune disorders. In vitro studies have shown that N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B cells. In vivo studies have demonstrated that N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has potent anti-tumor activity in various mouse models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).

Propriétés

Formule moléculaire

C21H24N2O4

Poids moléculaire

368.4 g/mol

Nom IUPAC

4-(oxolan-2-ylmethoxy)-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-20(24)22-16-5-3-6-17(13-16)23-21(25)15-8-10-18(11-9-15)27-14-19-7-4-12-26-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,22,24)(H,23,25)

Clé InChI

XNQXCBGXOWDKTG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

SMILES canonique

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.